(5-Bromo-2-methylpyridin-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHQTBGBQKJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Methylpyridin 4 Yl Methanol
Transformations Involving the Hydroxyl Functional Group
The primary alcohol moiety in (5-Bromo-2-methylpyridin-4-yl)methanol is a versatile functional group that can undergo a wide array of chemical transformations. These reactions are fundamental to modifying the compound's structure and properties for various applications.
Conversion to Leaving Groups (e.g., Tosylates) and Subsequent Nucleophilic Displacement
The hydroxyl group is inherently a poor leaving group. Therefore, its conversion to a more effective leaving group is a common initial step in many synthetic routes. A widely employed strategy is the formation of a tosylate ester. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270).
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. The base serves to neutralize the hydrogen chloride byproduct. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion. Once formed, the (5-Bromo-2-methylpyridin-4-yl)methyl tosylate becomes susceptible to nucleophilic attack by a wide range of nucleophiles (Nu⁻), proceeding via an Sₙ2 mechanism. This allows for the introduction of various functional groups at the methylene (B1212753) position.
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. TsCl, Pyridine2. NaNu | 5-Bromo-2-methyl-4-(nucleophilomethyl)pyridine | Tosylation followed by Nucleophilic Substitution |
| This compound | HBr | 4-(Bromomethyl)-5-bromo-2-methylpyridine | Acid-catalyzed Nucleophilic Substitution |
Dehydration Reactions of Pyridyl Alcohols
The dehydration of alcohols to form alkenes is a classic elimination reaction, typically acid-catalyzed. youtube.com For primary alcohols like this compound, the reaction generally proceeds through an E2 mechanism under harsh conditions (e.g., concentrated sulfuric acid and heat), as the formation of a primary carbocation for an E1 pathway is highly unfavorable. youtube.com The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by a concerted removal of a proton from an adjacent carbon and elimination of the water molecule. youtube.com
However, in the case of this compound, the direct dehydration to form the corresponding exocyclic methylene pyridine is not a commonly reported or synthetically useful transformation. The conditions required for dehydration can often lead to polymerization or other side reactions. The stability of the resulting alkene and the electronic nature of the pyridine ring influence the feasibility of this reaction.
Derivatization via Classical Organic Reactions (e.g., Chugaev Reaction, Corey-Kim Oxidation)
Chugaev Reaction: This reaction provides a method for the dehydration of alcohols to alkenes under milder conditions than acid catalysis, proceeding through a xanthate intermediate. scienceinfo.comwikipedia.org The first step involves the formation of a methyl xanthate from this compound by treatment with a base, carbon disulfide, and methyl iodide. chemistnotes.com Subsequent pyrolysis of the xanthate induces a syn-elimination via a six-membered cyclic transition state to yield the alkene, methanethiol, and carbonyl sulfide (B99878). wikipedia.org This method is particularly useful for minimizing rearrangements that can occur under acidic conditions. scienceinfo.com
Corey-Kim Oxidation: This is a versatile method for the oxidation of primary alcohols to aldehydes. The reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), which form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent addition of a base, such as triethylamine, promotes an elimination reaction to furnish the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. This method is advantageous due to its mild reaction conditions.
| Reaction | Reagents | Intermediate | Product |
| Chugaev Reaction | 1. Base, CS₂, CH₃I2. Heat | Xanthate | 5-Bromo-2-methyl-4-vinylpyridine |
| Corey-Kim Oxidation | NCS, DMS, Et₃N | Alkoxysulfonium salt | 5-Bromo-2-methylpyridine-4-carbaldehyde |
Reductive and Oxidative Transformations of the Alcohol Moiety
Oxidative Transformations: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-Bromo-2-methylpyridine-4-carbaldehyde, using a variety of oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to prevent over-oxidation to the carboxylic acid. The aforementioned Corey-Kim oxidation is also a suitable method. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead directly to the formation of 5-bromo-2-methylisonicotinic acid.
Reductive Transformations: While the alcohol moiety is already in a reduced state, the term "reductive transformation" in this context can refer to the complete removal of the hydroxyl group, converting the hydroxymethyl group to a methyl group. This can be a challenging transformation. One possible, though not always high-yielding, two-step approach involves converting the alcohol to the corresponding tosylate or halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.orgyoutube.comadichemistry.commasterorganicchemistry.com
Nucleophilic Additions to Pyridyl Alcohol Intermediates
This subsection would typically discuss the addition of nucleophiles to a carbonyl group. In the context of this compound, this becomes relevant after its oxidation to the aldehyde, 5-Bromo-2-methylpyridine-4-carbaldehyde. This aldehyde can then undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(5-bromo-2-methylpyridin-4-yl)ethanol.
Reactions Driven by the Bromo Substituent
The bromine atom on the pyridine ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such transformations include:
Suzuki Coupling: This palladium-catalyzed reaction couples the bromo-pyridine with an organoboron compound, typically a boronic acid or ester. mdpi.com For instance, reacting this compound with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield (2-methyl-5-phenylpyridin-4-yl)methanol. beilstein-journals.orgnih.gov
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the bromo-pyridine and an amine. ias.ac.in For example, the reaction of this compound with aniline, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would result in the formation of (5-anilino-2-methylpyridin-4-yl)methanol.
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the bromo-pyridine with a terminal alkyne. rsc.org The reaction of this compound with phenylacetylene (B144264) would produce (2-methyl-5-(phenylethynyl)pyridin-4-yl)methanol. researchgate.net
These cross-coupling reactions are highly valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse range of complex molecules from the this compound scaffold.
| Reaction | Coupling Partner | Catalyst System | Product Example |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | (2-Methyl-5-phenylpyridin-4-yl)methanol |
| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Phosphine ligand, Base | (5-Anilino-2-methylpyridin-4-yl)methanol |
| Sonogashira Coupling | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst, Base | (2-Methyl-5-(phenylethynyl)pyridin-4-yl)methanol |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Bromopyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, especially those bearing a halogen. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism. byjus.com The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, facilitates attack by nucleophiles. beilstein-journals.org For SNAr to occur, an electron-withdrawing group is often required to stabilize the intermediate Meisenheimer complex. libretexts.org
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this step.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
In the context of bromopyridines, the position of the bromine atom and other substituents significantly influences the feasibility and outcome of SNAr reactions. Pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions relative to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen. wikipedia.org
While the SN1 mechanism is generally unfavorable for aryl halides, it can be possible if the leaving group is exceptionally good. wikipedia.org However, the SN2 mechanism is not feasible for aromatic systems due to the steric hindrance of the ring, which prevents the required backside attack. wikipedia.orgbyjus.com
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize bromopyridines. eie.grrsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. acs.orgacs.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com The general mechanism involves:
Oxidative Addition: The palladium(0) catalyst reacts with the bromopyridine to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
This reaction has been successfully used to synthesize a variety of biaryl compounds from bromopyridines. mdpi.comrsc.org
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.org This reaction is a highly effective method for synthesizing substituted alkynes. researchgate.net The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by reaction with a copper acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination. scirp.orgsoton.ac.uk This method has been applied to various bromopyridine derivatives, including those with amino substituents. scirp.orgscirp.orgresearchgate.netresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. acs.org This reaction is a powerful tool for synthesizing aminopyridines. acs.org The use of chelating bis(phosphine) ligands is often crucial to overcome the coordination of the pyridine nitrogen to the palladium catalyst, which can otherwise inhibit the reaction. acs.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the escape of the amine. acs.orgacs.orgnih.gov
Interactive Data Table: Transition-Metal-Catalyzed Cross-Coupling Reactions of Bromopyridines
| Reaction Name | Catalyst | Coupling Partners | Bond Formed | Key Features |
| Suzuki-Miyaura | Palladium complex | Organoboron reagent + Organic halide | C-C | Mild conditions, high functional group tolerance. nih.govmdpi.com |
| Sonogashira | Palladium complex (with Cu(I) co-catalyst) | Terminal alkyne + Aryl/vinyl halide | C(sp)-C(sp2) | Effective for synthesizing substituted alkynes. scirp.orgscirp.org |
| Buchwald-Hartwig | Palladium complex | Amine + Aryl halide | C-N | Powerful for synthesizing aryl amines. acs.org |
Radical Coupling and Single Electron Transfer (SET) Processes Involving Bromopyridines
Radical coupling reactions provide an alternative pathway for the functionalization of bromopyridines. These reactions often proceed through single electron transfer (SET) mechanisms. For instance, purple light has been shown to promote the radical coupling of 2- or 4-bromopyridines with Grignard reagents without the need for a transition metal catalyst. x-mol.net This photoinduced reaction is believed to proceed via an SRN1 mechanism, where a single electron is transferred from the Grignard reagent to the bromopyridine, leading to the formation of a pyridyl radical. x-mol.net
Pyridylphosphonium salts, which can be generated from C-H precursors, have been shown to be effective alternatives to cyanopyridines in radical-radical coupling reactions mediated by photoredox catalysis. nih.gov These salts can undergo single-electron reduction to form dearomatized radical species that can then couple with other radicals. nih.gov This approach has been used for both alkylation and amination of pyridines. nih.gov
Reactivity and Functionalization of the Pyridine Heterocycle
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. beilstein-journals.orgnih.gov However, its unique electronic properties allow for a variety of other functionalization strategies.
Direct C-H Functionalization and Arylation of the Pyridine Ring
Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials, thus increasing atom economy. researchgate.netrsc.orgbohrium.com However, the direct and selective functionalization of pyridines can be challenging due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netrsc.orgbohrium.com
Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of pyridines, enabling reactions such as alkylation, alkenylation, and arylation. beilstein-journals.orgnih.gov For instance, rhodium(I) has been used to catalyze the direct arylation of pyridine and quinoline (B57606) derivatives. nih.gov Palladium-catalyzed direct arylation of pyridine N-oxides has also been reported, providing selective functionalization at the 2-position. acs.org Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters offers another route to 2-arylpyridines. rsc.org The use of a carboxylic acid as a directing group can facilitate the palladium-catalyzed C-H arylation at the C3 and C4 positions of the pyridine ring. acs.org
Site-Selective Functionalization of Pyridine Derivatives
Achieving site-selectivity in the functionalization of substituted pyridines is a significant challenge in synthetic chemistry. researchgate.net The inherent electronic properties of the pyridine ring generally favor functionalization at the 2- and 4-positions. researchgate.netresearchgate.net
Various strategies have been developed to control the regioselectivity of pyridine functionalization. N-functionalization of pyridines can direct substitution to the C2 and C4 positions, with bulky N-substituents favoring the C4 position. researchgate.net Visible-light-driven photocatalysis using quinolinone as an organic photocatalyst has been employed for the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties on pyridinium derivatives. nih.govacs.org In this system, the site-selectivity can be switched from C2 to C4 by changing the radical source. nih.govacs.orgresearchgate.net Nucleophilic (hetero)arylation of N-aminopyridinium salts has been shown to proceed with exclusive C4 selectivity. frontiersin.org
In-Depth Mechanistic Investigations and Reaction Dynamics
Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and developing new synthetic methodologies. For example, mechanistic studies of the Suzuki-Miyaura reaction have confirmed the three main steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition step is often the rate-determining step in the catalytic cycle. libretexts.org
In the context of direct arylation, preliminary mechanistic studies of the palladium-catalyzed reaction of pyridine N-oxides suggest that an SEAr mechanism is not operative. acs.org For radical reactions, studies using radical clock substrates have helped to verify the involvement of a pyridyl radical in the purple light-promoted coupling of bromopyridines with Grignard reagents. x-mol.net
Elucidation of Reaction Intermediates and Transition States
There is no specific information available in the reviewed scientific literature that elucidates the reaction intermediates or transition states involved in chemical transformations of this compound. Mechanistic studies, including spectroscopic analysis or computational modeling to identify and characterize such transient species for this particular compound, have not been reported.
Studies on Regioselectivity, Stereoselectivity, and Competing Pathways
Detailed studies focusing on the regioselectivity, stereoselectivity, or competing reaction pathways for this compound are not described in the current body of scientific literature. Research on analogous compounds suggests that the positions of the bromo, methyl, and hydroxymethyl substituents on the pyridine ring would significantly influence the selectivity of reactions such as palladium-catalyzed cross-coupling or nucleophilic substitution. However, without specific experimental data or theoretical calculations for this compound, any discussion of these aspects would be speculative and fall outside the scope of this article.
Strategic Applications of 5 Bromo 2 Methylpyridin 4 Yl Methanol As a Synthetic Intermediate
Building Block in the Construction of Complex Heterocyclic Frameworks
The molecular architecture of (5-Bromo-2-methylpyridin-4-yl)methanol makes it an ideal starting material for the synthesis of elaborate heterocyclic structures. The pyridine (B92270) core is a fundamental component in many biologically active compounds, and the attached functional groups serve as handles for further molecular elaboration. researchgate.netnih.gov
Precursor for Advanced Pyridine-Containing Scaffolds
The term "precursor" aptly describes the role of this compound in multi-step synthetic sequences. The bromo substituent at the 5-position is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, reactions like the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups, a strategy that has been successfully used with analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) to generate novel pyridine derivatives. mdpi.com
Furthermore, the hydroxymethyl (-CH₂OH) group can be readily oxidized to form an aldehyde or a carboxylic acid. These functional groups are themselves versatile intermediates, enabling access to a host of other molecular structures through reactions such as reductive amination, esterification, or amide bond formation. This dual reactivity of the bromo and methanol (B129727) groups allows for sequential and controlled modifications, paving the way for the synthesis of advanced, highly substituted pyridine scaffolds.
Enabling Synthesis of Polyfunctionalized Molecules
A polyfunctionalized molecule is one that contains several different functional groups, and this compound is well-suited to serve as a foundational element for such molecules. The distinct reactivity of its functional groups—the bromo group's susceptibility to cross-coupling, the alcohol's capacity for oxidation or substitution, and the pyridine nitrogen's basicity—can be exploited selectively.
By carefully choosing reagents and reaction conditions, a chemist can modify one part of the molecule while leaving the others intact. For example, a Suzuki coupling could be performed on the bromo position, followed by the oxidation of the alcohol to an aldehyde, and finally, a reaction involving the pyridine nitrogen. This stepwise functionalization is critical for building molecules with precisely arranged chemical features, which is often a requirement for targeted biological activity. The pyridine nucleus is a key component in many therapeutic agents, and the ability to append multiple functional groups allows for the fine-tuning of a molecule's properties. researchgate.net
Role in the Design and Synthesis of Chemically Diverse Compounds
In drug discovery and materials science, it is often necessary to synthesize a large number of related but structurally distinct compounds, known as a chemical library, to screen for desired properties. This compound is an excellent starting point for creating such libraries due to its capacity for divergent synthesis.
From this single intermediate, a multitude of products can be generated. By reacting the bromo group with a diverse set of boronic acids via the Suzuki reaction, a library of 5-aryl-2-methylpyridin-4-yl)methanols can be produced. mdpi.com Each of these products can then be further modified at the methanol position. This combinatorial approach, where different building blocks are systematically combined, can rapidly generate hundreds of unique compounds. This strategy is fundamental to modern medicinal chemistry for exploring structure-activity relationships (SAR) and identifying lead compounds for new drug development.
Below is a table outlining the potential synthetic transformations that underscore the utility of this compound in generating chemical diversity.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| Bromo (-Br) | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl at position 5 |
| Bromo (-Br) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl at position 5 |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino group at position 5 |
| Methanol (-CH₂OH) | Oxidation | PCC, DMP, MnO₂ | Aldehyde (-CHO) |
| Methanol (-CH₂OH) | Oxidation | KMnO₄, Jones reagent | Carboxylic acid (-COOH) |
| Methanol (-CH₂OH) | Esterification | Acyl chlorides, carboxylic acids | Ester (-CH₂OCOR) |
| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Complexes
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF—such as pore size, stability, and catalytic activity—are determined by the choice of metal and organic linker. Pyridine-containing molecules are frequently used as linkers in the construction of MOFs and coordination polymers due to the ability of the pyridine nitrogen to coordinate with metal ions. nih.gov
This compound, or derivatives of it, can serve as a functional linker in the design of novel MOFs. The pyridine nitrogen and the oxygen atom of the methanol group can both act as coordination sites for metal centers. More commonly, the methanol group would be oxidized to a carboxylic acid, creating a pyridyl-carboxylate ligand, which is a very common linker type in MOF chemistry. The presence of the bromo and methyl substituents on the pyridine ring allows for the tuning of the electronic properties and steric environment of the linker, which in turn can influence the structure and function of the resulting MOF. mdpi.com For example, these functional groups could be used to create MOFs with tailored catalytic sites or to modify the framework's affinity for specific guest molecules. mdpi.com
Computational Chemistry Approaches and Theoretical Investigations of 5 Bromo 2 Methylpyridin 4 Yl Methanol
Quantum Mechanical Studies of Molecular Structure and Electronic Distribution
Currently, there are no published quantum mechanical studies that specifically detail the molecular structure and electronic distribution of (5-Bromo-2-methylpyridin-4-yl)methanol. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. While computational studies have been performed on derivatives of similar molecules like 5-bromo-2-methylpyridin-3-amine (B1289001), this data is not directly transferable to the target compound. mdpi.com
Theoretical Predictions of Reactivity and Reaction Pathways
In the absence of dedicated computational research, theoretical predictions regarding the reactivity and potential reaction pathways of this compound remain speculative. Predictive studies often employ calculations of frontier molecular orbitals (HOMO and LUMO) to understand a molecule's ability to donate or accept electrons. Various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from these calculations to quantify reactivity. For instance, the bromine atom and the hydroxymethyl group are expected to be key sites for chemical transformations, but detailed computational predictions are needed to confirm these assumptions and to explore potential reaction mechanisms.
Mechanistic Insights Derived from Computational Modeling
Computational modeling is a critical tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its participation in reactions such as nucleophilic substitution at the pyridine (B92270) ring or oxidation of the methanol (B129727) group. However, no such mechanistic insights derived from computational modeling for this specific compound are currently available in the scientific literature. Research on other substituted pyridines has demonstrated the utility of these methods in understanding reaction feasibility and selectivity, highlighting the potential for future computational work on this compound.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance)
Spectroscopic methods are indispensable for confirming the molecular structure of (5-Bromo-2-methylpyridin-4-yl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The methyl protons (-CH₃) would typically appear as a singlet, as would the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH). The two protons on the pyridine (B92270) ring are in different chemical environments and would thus appear as two separate singlets. The hydroxyl proton (-OH) might appear as a broad singlet, and its position can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to each of the seven carbon atoms in the unique environments of the molecule. The chemical shifts of these carbons, particularly those of the pyridine ring, are influenced by the electron-withdrawing bromine atom and the nitrogen heteroatom.
The expected NMR data provides a unique fingerprint for the molecule, allowing for unambiguous identification.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| CH ₃ | ~2.5 | ~22 | Singlet | 3H |
| CH ₂OH | ~4.7 | ~62 | Singlet | 2H |
| CH₂OH | Variable (broad) | - | Singlet | 1H |
| Pyridine-H (C3) | ~8.3 | ~150 | Singlet | 1H |
| Pyridine-H (C6) | ~8.5 | ~148 | Singlet | 1H |
| C H₃ | - | ~22 | - | - |
| C H₂OH | - | ~62 | - | - |
| Pyridine-C 2 | - | ~158 | - | - |
| Pyridine-C 3 | - | ~150 | - | - |
| Pyridine-C 4 | - | ~145 | - | - |
| Pyridine-C 5 | - | ~118 | - | - |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would be observed near 1050 cm⁻¹, and characteristic C=C and C=N stretching vibrations for the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
Chromatographic and Mass Spectrometric Methods for Purity Assessment and Reaction Progress
To ensure the quality of this compound and to monitor its formation during synthesis, chromatographic and mass spectrometric techniques are routinely employed. bldpharm.com These methods are essential for separating the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A common approach for a molecule like this compound would be reverse-phase HPLC. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is often used for detection, as the pyridine ring contains a chromophore that absorbs UV light. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition. For this compound (C₇H₈BrNO), the molecular weight is 202.05 g/mol . A key feature in its mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as two peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br and another (M+2) for the molecule containing ⁸¹Br. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying the compound in a complex mixture. bldpharm.com
Interactive Table 2: Summary of Analytical Techniques for Purity and Monitoring
| Technique | Primary Use | Principle of Operation | Information Obtained |
|---|---|---|---|
| HPLC | Purity Assessment, Reaction Monitoring | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (%), identification of impurities, reaction conversion. |
| GC | Purity Assessment | Differential partitioning of volatile analytes between a stationary phase and a gas mobile phase. | Quantitative purity (%), analysis of volatile impurities. |
| MS | Structural Confirmation, Identification | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight, elemental formula (high-resolution MS), isotopic pattern (confirms presence of Br). |
In Situ Monitoring Techniques for Reaction Kinetics and Mechanism Studies
Understanding how a reaction proceeds in real-time is fundamental to optimizing conditions, maximizing yield, and ensuring safety. In situ (in the reaction mixture) monitoring techniques allow researchers to track the concentrations of reactants, intermediates, and products as the reaction happens, without the need for sampling and offline analysis.
For the synthesis of this compound, which might be formed via the reduction of a corresponding carboxylic acid or aldehyde, in situ spectroscopic methods would be highly valuable.
Fourier-Transform Infrared Spectroscopy (FTIR) , using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel (often referred to as ReactIR), is a powerful technique for reaction monitoring. It can track the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of a product's band. For instance, in a synthesis involving the reduction of 5-bromo-2-methylisonicotinaldehyde, one could monitor the decrease of the strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the increase of the O-H stretch of the alcohol product (around 3300 cm⁻¹). This provides real-time kinetic data.
Process NMR Spectroscopy is another in situ technique that can provide detailed mechanistic information. By placing a flow tube from the reactor through an NMR spectrometer, it is possible to acquire spectra of the reaction mixture over time. This allows for the direct observation and quantification of all NMR-active species, including reactants, intermediates, and products, offering deep insight into the reaction pathway and kinetics.
These advanced in situ methodologies enable a more complete understanding of the chemical transformations leading to this compound, facilitating the development of more efficient and controlled synthetic processes.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of (5-Bromo-2-methylpyridin-4-yl)methanol and its precursors often relies on traditional multi-step batch processes which can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.
One promising avenue is the exploration of C-H activation strategies. Direct and selective functionalization of the pyridine (B92270) ring would eliminate the need for pre-functionalized starting materials, thereby reducing step count and waste generation. For instance, developing catalytic systems for the direct hydroxymethylation or bromination of 2-methylpyridine (B31789) at the desired positions would represent a significant advancement.
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic approaches. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. For example, replacing hazardous reagents with more environmentally friendly alternatives and designing processes with high atom economy will be crucial. A patent for preparing the precursor 5-bromo-2-methylpyridine (B113479) involves a multi-step process that includes nitration, hydrogenation, and a Sandmeyer-type reaction, which could be optimized for sustainability. google.com
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| C-H Activation | Reduced step-count, higher atom economy | Development of selective catalysts, understanding directing group effects |
| Green Chemistry | Reduced environmental impact, safer processes | Use of biomass-derived solvents, flow chemistry, enzymatic catalysis |
| One-Pot Syntheses | Increased efficiency, reduced purification steps | Tandem and domino reaction design, multicomponent reactions |
Exploration of Novel Reactivity Patterns and Derivatization Potential
The presence of three distinct functional handles—the bromo, methyl, and hydroxymethyl groups—on the pyridine scaffold of this compound provides a rich platform for exploring novel reactivity and creating diverse derivatives.
The bromine atom at the 5-position is a prime site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Future research will likely focus on expanding the scope of these reactions to introduce a wide range of aryl, alkynyl, and amino substituents, thereby generating libraries of novel compounds with potential applications in medicinal chemistry and materials science.
The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers, esters, and amines. This allows for the introduction of a plethora of other functional groups and the construction of more complex molecular architectures. The interplay between the hydroxymethyl group and the adjacent pyridine nitrogen could also be exploited for unique intramolecular transformations.
The methyl group at the 2-position, while less reactive, can potentially be functionalized through radical reactions or by conversion to a more reactive group. Exploring methods for the selective activation of this C-H bond would further enhance the derivatization potential of this molecule.
| Functional Group | Potential Reactions | Resulting Derivatives |
| 5-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig | Biaryls, alkynylpyridines, aminopyridines |
| 4-Hydroxymethyl | Oxidation, etherification, esterification | Pyridine aldehydes/acids, ethers, esters |
| 2-Methyl | Radical halogenation, oxidation | Halomethylpyridines, pyridine-2-carboxylic acids |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. sci-hub.seresearchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a significant area for future development.
Automated synthesis platforms , coupled with high-throughput screening, could be employed to rapidly generate and test libraries of derivatives of this compound. This approach would accelerate the discovery of new molecules with desired biological or material properties. The modular nature of the compound makes it an ideal candidate for such automated derivatization strategies. nih.gov
Strategic Utilization in Catalysis and Supramolecular Chemistry
The pyridine nitrogen and the hydroxymethyl group in this compound make it an attractive ligand for the development of novel catalysts and for applications in supramolecular chemistry.
In catalysis , this compound can act as a bidentate or monodentate ligand for various transition metals. nih.gov The electronic properties of the pyridine ring, which can be tuned by modifying the substituents, can influence the activity and selectivity of the resulting metal complexes. Future research could focus on designing catalysts for a range of organic transformations, including hydrogenations, oxidations, and cross-coupling reactions. The synthesis of transition metal complexes with pyridine-based ligands is a well-established field, offering a solid foundation for exploring the potential of this specific compound. jscimedcentral.comresearchgate.net
In supramolecular chemistry , the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the hydroxymethyl group to act as both a hydrogen bond donor and acceptor provides opportunities for the construction of well-defined supramolecular assemblies. princeton.educore.ac.uk These assemblies could find applications in areas such as molecular recognition, sensing, and the development of functional materials. The formation of hydrogen-bonded dimers and other aggregates in pyridine-methanol systems has been studied and provides a basis for predicting the supramolecular behavior of this compound. chempedia.info
| Field | Potential Role of this compound | Research Focus |
| Catalysis | Ligand for transition metal complexes | Synthesis of novel catalysts, application in organic synthesis |
| Supramolecular Chemistry | Building block for self-assembly | Design of molecular receptors, functional materials, crystal engineering |
Q & A
Q. What is the optimized synthetic route for (5-Bromo-2-methylpyridin-4-yl)methanol, and how is the reaction monitored?
Methodological Answer: The synthesis involves dissolving 5-bromo-2-methylpyridine (1.0 eq) in methanol with concentrated sulfuric acid, heating to 70°C under reflux, and adding an aqueous solution of ammonium persulfate (2.0 eq) dropwise. The reaction is refluxed for 30 minutes, quenched in ice water, and neutralized with sodium bicarbonate. Extraction with ethyl acetate (3×) followed by drying (Na₂SO₄) and column chromatography yields the product (46.83% yield) . Monitoring:
- TLC Analysis: Use silica gel plates with a hexane/ethyl acetate (7:3) mobile phase to track reaction progress.
- Work-Up: Acidification with HCl precipitates intermediates, confirmed by filtration and crystallization (ethanol) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H-NMR Spectroscopy: Key peaks include aromatic protons (δ 7.5–8.5 ppm), hydroxymethyl (-CH₂OH, δ 3.5–4.5 ppm), and methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 202 (C₇H₈BrNO).
- IR Spectroscopy: O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be improved, and what factors contribute to variability?
Methodological Answer:
- Optimization Variables:
- Yield Variability:
Q. How should researchers address discrepancies in spectral data during characterization?
Methodological Answer:
Q. What computational tools are suitable for studying the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol/water systems) using GROMACS or AMBER.
- Docking Studies: Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with bromopyridine-binding sites).
- Crystallography: Refine crystal structures using SHELXL for high-resolution data .
Q. What strategies mitigate challenges in crystallization for X-ray diffraction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
